Product packaging for L-ALANINE, N-T-BOC (2-D1)(Cat. No.:)

L-ALANINE, N-T-BOC (2-D1)

Cat. No.: B1580354
M. Wt: 190.22
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-ALANINE, N-T-BOC (2-D1) is a useful research compound. Molecular weight is 190.22. The purity is usually 95%.
BenchChem offers high-quality L-ALANINE, N-T-BOC (2-D1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-ALANINE, N-T-BOC (2-D1) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

190.22

Origin of Product

United States

Significance of Deuterated Amino Acids in Contemporary Chemical Biology

The substitution of hydrogen with its heavy isotope, deuterium (B1214612), in amino acids offers a subtle yet powerful tool for researchers. pnas.org This isotopic labeling provides a non-radioactive method to trace and analyze molecules in complex biological systems. pnas.org The increased mass of deuterium can influence reaction rates, a phenomenon known as the kinetic isotope effect, which is instrumental in studying enzymatic mechanisms and metabolic pathways. pnas.orgacs.org

Deuterated amino acids are particularly valuable in several key areas of research:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the study of large proteins and protein complexes, the complexity of proton NMR spectra can be a significant hurdle. Selective incorporation of deuterated amino acids simplifies these spectra by reducing the number of proton signals, thereby enabling clearer structural and dynamic analyses. oup.com This is crucial for understanding protein folding, protein-protein interactions, and the dynamics of membrane proteins.

Elucidating Biosynthetic Pathways and Enzyme Mechanisms: By introducing deuterated amino acids into a biological system, researchers can track the metabolic fate of these molecules. acs.orgnih.gov This allows for the detailed mapping of biosynthetic routes and the investigation of enzyme mechanisms at a molecular level. acs.orgnih.gov

Improving Pharmacokinetic Properties of Drugs: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a decreased rate of metabolic breakdown for drugs containing deuterated components. This can result in improved metabolic stability, potentially leading to higher drug efficacy and reduced side effects. acs.orgacs.org

The site-selective deuteration of amino acids is of particular importance. For instance, controlling whether the deuterium is placed at the α- or β-carbon of an amino acid can provide specific insights in NMR studies and mechanistic probes. nih.gov

Overview of L Alanine, N T Boc 2 D1 As a Specialized Research Reagent

Chemo-Enzymatic and Biocatalytic Approaches to Deuterated Alanine (B10760859) Synthesis

Chemo-enzymatic and biocatalytic methods offer highly selective and environmentally benign routes to deuterated amino acids. nih.gov These approaches leverage the inherent specificity of enzymes to catalyze reactions at specific sites and with high stereocontrol, often under mild reaction conditions. nih.gov In the context of L-alanine synthesis, enzymes such as L-aspartate-β-decarboxylase, alanine dehydrogenase, and various transaminases are key. nih.gov For the production of deuterated variants, these enzymatic systems can be adapted by using deuterated substrates or conducting the reactions in a deuterated solvent like heavy water (D₂O).

One-pot chemo-enzymatic polymerization using catalysts like papain has been developed for the synthesis of oligo(L-lysine-co-L-alanine), demonstrating the efficiency of these methods. nih.govresearchgate.net Multi-enzyme cascade systems are also being explored to improve efficiency and yield. For instance, a triple-enzyme system has been developed to produce L-alanine from cis-butenedioic anhydride, a process that could be adapted for isotopic labeling. rsc.org

Biocatalytic Routes to L-Alanine-2-D1

Biocatalytic synthesis of L-alanine often involves microorganisms that have been metabolically engineered to overproduce the desired amino acid. nih.gov The production of L-alanine-2-d1 can be achieved by utilizing these microbial factories and providing a deuterium source. Key enzymes in these pathways include alanine dehydrogenase (ALD) and alanine racemase (Alr), which can be coupled with other enzymes like formate dehydrogenase (FDH) for cofactor regeneration. nih.gov

A notable biocatalytic cascade system for the asymmetric synthesis of D-amino acids via stereoinversion of L-amino acids has been constructed in E. coli. nih.gov This system co-expresses L-amino acid deaminase (LAAD), meso-diaminopimelate dehydrogenase (DAPDH), and formate dehydrogenase (FDH). nih.gov While designed for producing D-amino acids, this principle of stereoinversion through a keto-acid intermediate is directly applicable to the synthesis of deuterated L-alanine from a deuterated precursor or by performing the reductive amination step in a deuterated medium.

The following table summarizes enzymes involved in biocatalytic L-alanine synthesis that can be adapted for deuteration.

EnzymeFunctionRelevance to Deuteration
Alanine Dehydrogenase (ALD) Reductive amination of pyruvate (B1213749)Can incorporate deuterium from a deuterated source (e.g., ND₄⁺ in D₂O) at the α-carbon.
Alanine Racemase (Alr) Interconversion of L- and D-alanineCan be used to introduce deuterium at the α-carbon via racemization in D₂O.
L-amino acid deaminase (LAAD) Oxidative deamination of L-amino acidsGenerates an α-keto acid intermediate which can be re-aminated in a deuterated environment. nih.gov
Aspartate β-decarboxylase (ASD) Decarboxylation of L-aspartic acidIf the reaction is run in D₂O, the resulting L-alanine can incorporate deuterium at the α-carbon. rsc.org

Asymmetric Synthesis of Deuterated Alanines and Stereoinversion

Asymmetric synthesis is crucial for producing enantiomerically pure deuterated amino acids. rsc.org A significant challenge is to control the stereochemistry at the α-carbon during deuterium incorporation. One innovative approach involves the catalytic stereoinversion of L-alanine to produce deuterated D-alanine. nih.gov This method utilizes a combination of an achiral pyridoxal (B1214274) analogue (3,5-dichloro-2-hydroxybenzaldehyde) and a chiral base, which facilitates the deuteration of L-alanine with an inversion of stereochemistry under mild conditions (neutral pD and 25 °C) without requiring protecting groups. nih.govmdpi.comresearchgate.net This system can achieve up to 87% deuterium incorporation at the α-carbon. researchgate.net

This catalytic system is versatile; it can also be used for the deuteration of D-alanine with retention of stereochemistry. nih.gov This allows for the catalytic deuteration of a racemic mixture of alanine to yield an enantiomeric excess of deuterated D-alanine. nih.govmdpi.com While thermodynamic laws forbid the direct deracemization of alanine, this process achieves deracemization with concurrent deuteration. nih.gov

Chemical Synthetic Strategies for N-T-Boc Protection of L-Alanine-2-D1

The N-tert-butoxycarbonyl (N-t-Boc) group is a widely used protecting group in peptide synthesis due to its stability under various conditions and its ease of removal under acidic conditions. organic-chemistry.orgchemimpex.com The protection of the amino group of L-alanine-2-d1 is a standard chemical transformation.

The most common method for introducing the Boc group is the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The reaction can be performed in aqueous or anhydrous conditions. A typical procedure involves suspending the amino acid in a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF). A base, such as sodium hydroxide (B78521) (NaOH), is added, followed by the Boc anhydride. chemicalbook.com The reaction is typically stirred at room temperature. After the reaction is complete, an acidic workup yields the N-Boc protected amino acid. chemicalbook.com This method is highly efficient and chemoselective, and it preserves the stereochemical integrity of the chiral center. organic-chemistry.org

Key reagents for this protection step are listed below.

ReagentRole
L-Alanine-2-D1 Substrate
Di-tert-butyl dicarbonate (Boc₂O) Boc group source
Sodium Hydroxide (NaOH) Base to deprotonate the amino group
Water/Tetrahydrofuran (H₂O/THF) Solvent system
Hydrochloric Acid (HCl) For acidic workup to protonate the carboxylate

Isotopic Exchange Methods for Alpha-Carbon Deuteration

Direct isotopic exchange is a straightforward method for introducing deuterium at the α-carbon of amino acids. acs.org Hydrogen isotope exchange (HIE) reactions replace a C-H bond with a C-D bond. scispace.com These methods often employ transition metal catalysts and a deuterium source, most commonly heavy water (D₂O) or deuterium gas (D₂). researchgate.netscispace.com

Heterogeneous catalysts, such as ruthenium on carbon (Ru/C) or palladium-based catalysts, are frequently used. mdpi.comscispace.com For example, a scalable method for the stereoselective deuteration of amino acids using 5% Ru/C under basic conditions in D₂O has been reported. mdpi.com This method can achieve approximately 95% deuterium incorporation at the α-carbon without loss of the original stereochemical configuration. mdpi.com

Another approach involves the use of an achiral pyridoxal analogue combined with a chiral base, which catalyzes the deuteration of L-alanine. nih.gov This biomimetic approach operates under mild conditions and provides efficient stereocontrol. nih.gov The mechanism involves the formation of a Schiff base intermediate, which facilitates the exchange of the α-proton with deuterium from the solvent. nih.gov

Role as a Chiral Building Block in Asymmetric Synthesis

L-Alanine, N-t-BOC (2-D1) is a valuable chiral building block in asymmetric synthesis, a field focused on the selective synthesis of a specific enantiomer of a chiral molecule. sigmaaldrich.com Chiral amines and their derivatives are crucial intermediates in the synthesis of chiral drugs and natural products. The inherent chirality of L-alanine, derived from natural sources, provides a stereochemically defined starting point for the construction of complex molecules. researchgate.netarkat-usa.org

The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is instrumental in this process. ontosight.ai It prevents unwanted side reactions at the amino group while allowing for transformations at other parts of the molecule. ontosight.ai This protection is robust under various reaction conditions but can be removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine for subsequent synthetic steps. ontosight.aipeptide.com This controlled deprotection is a cornerstone of modern synthetic strategies. chemimpex.com

The deuterium atom at the C-2 position introduces a kinetic isotope effect, which can influence the rate and stereochemical outcome of certain reactions. This effect is increasingly exploited in mechanistic studies and in the design of novel synthetic pathways. The use of such isotopically labeled chiral building blocks allows for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry where the chirality of a drug molecule can dictate its efficacy and safety.

Integration into Solid-Phase and Solution-Phase Peptide Synthesis

The synthesis of peptides, both in solution and on a solid support, relies heavily on the use of protected amino acids. spbu.ru L-Alanine, N-t-BOC (2-D1) is particularly well-suited for these applications due to its dual features of a stable protecting group and an isotopic label.

Utilization as a Protected Amino Acid for Complex Peptide Construction

In both solid-phase peptide synthesis (SPPS) and solution-phase synthesis, the Boc group serves to protect the α-amino group of alanine during peptide bond formation. peptide.com This prevents the amino acid from reacting with itself or with other activated amino acids in an uncontrolled manner. fengchengroup.com The process of SPPS, pioneered by Bruce Merrifield, involves the sequential addition of N-terminally protected amino acids to a growing peptide chain anchored to a solid resin. peptide.com5z.com

The Boc group is typically removed with an acid, such as trifluoroacetic acid (TFA), to expose the free amino group for the next coupling reaction. peptide.com This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. The use of N-Boc protected amino acids has a long and successful history in SPPS and remains a popular choice for the synthesis of complex peptides. peptide.com

Key Steps in Boc Solid-Phase Peptide Synthesis (SPPS)
StepDescriptionReagents
Resin LoadingThe first amino acid is attached to a solid support (resin).N-Boc amino acid, resin, coupling agents
DeprotectionThe N-terminal Boc protecting group is removed.Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM)
NeutralizationThe protonated N-terminus is neutralized.A base such as diisopropylethylamine (DIEA)
CouplingThe next N-Boc protected amino acid is coupled to the free N-terminus.N-Boc amino acid, coupling reagents (e.g., HBTU, HATU)
CleavageThe completed peptide is cleaved from the resin.Strong acid (e.g., HF, TFMSA)

Deuterium Labeling for Structural Elucidation of Peptides and Proteins

The incorporation of deuterium-labeled amino acids like L-Alanine, N-t-BOC (2-D1) into peptides and proteins is a powerful technique for structural and dynamic studies. chempep.comcreative-peptides.com Stable isotopes such as deuterium (²H) are non-radioactive and can be used to enhance signals in analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and neutron crystallography. chempep.com

In NMR, selective deuterium labeling can simplify complex spectra and provide specific distance and conformational information, aiding in the determination of the three-dimensional structure of peptides and proteins in solution. creative-peptides.com This is crucial for understanding protein folding, ligand binding, and other dynamic processes. creative-peptides.com The kinetic isotope effect of deuterium can also be used to probe enzyme mechanisms and metabolic pathways. acs.org

Precursor for Complex Organic Molecules and Specialized Pharmaceutical Intermediates

Beyond peptide synthesis, L-Alanine, N-t-BOC (2-D1) serves as a versatile precursor for the synthesis of a wide array of complex organic molecules and specialized pharmaceutical intermediates. chemimpex.com The combination of its chirality, the protecting group, and the deuterium label makes it a valuable starting material for creating structurally diverse and functionally optimized compounds. nih.govsigmaaldrich.com

For instance, Boc-protected alaninal (B1666806) (the aldehyde derivative) is a reagent used in the synthesis of complex natural products like Calyculin C. sigmaaldrich.com The ability to introduce a deuterated chiral center at a specific position is highly advantageous in drug development for studying metabolic stability and pharmacokinetic profiles.

Development of Alanine Scan Libraries for Structure-Activity Relationship (SAR) Studies

Alanine scanning is a widely used mutagenesis technique to determine the functional contribution of individual amino acid residues to a protein's activity or stability. wikipedia.orgcreative-peptides.com In this method, each amino acid in a peptide sequence is systematically replaced with alanine. wikipedia.orgpeptide.com Alanine is chosen because its small, non-reactive methyl side chain generally does not alter the main-chain conformation but removes the specific interactions of the original side chain. wikipedia.orgcreative-peptides.com

L Alanine, N T Boc 2 D1 in Mechanistic and Biochemical Research

Isotopic Labeling for Enzyme Mechanism Elucidation

Isotopic labeling is a cornerstone of mechanistic enzymology, and L-ALANINE, N-T-BOC (2-D1) is instrumental in these studies. The substitution of a proton with a deuteron (B1233211) at a position directly involved in a bond-breaking or bond-forming step of an enzymatic reaction can significantly alter the reaction rate, a phenomenon that provides deep insight into the enzyme's catalytic mechanism.

The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. libretexts.org A primary KIE is observed when the isotopically substituted atom is directly involved in a bond cleavage or formation in the rate-determining step of the reaction. libretexts.org For L-ALANINE, N-T-BOC (2-D1), the deuterium (B1214612) is at the α-carbon. In many enzymatic reactions involving alanine (B10760859), the Cα-H bond is broken. Because a C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond, it requires more energy to break, leading to a slower reaction rate. libretexts.org The magnitude of this KIE (expressed as kH/kD, the ratio of the rate constant with hydrogen to that with deuterium) provides critical information about the transition state of the reaction.

Research on flavoenzymes like L-amino acid oxidases demonstrates the power of this approach. In a study of tryptophan 2-monooxygenase (TMO), which can oxidize L-alanine, the primary deuterium kinetic isotope effect was used to probe the chemical mechanism. nih.gov Researchers measured a pH-independent primary deuterium KIE of 6.0 ± 0.5 when using [2-D1]-L-alanine. nih.gov This large value is consistent with the C-H bond cleavage being the rate-limiting step in the reaction and supports a mechanism involving a single, irreversible hydride transfer from the amino acid to the flavin cofactor. nih.gov Similar studies on D-amino acid oxidase with [2-D]D-alanine also showed a large primary isotope effect, suggesting a concerted hydride transfer mechanism rather than a stepwise process involving a carbanion intermediate. d-nb.info

These findings are critical because they allow researchers to distinguish between different potential reaction pathways, such as hydride transfer, carbanion, or radical mechanisms. The violation or confirmation of the 'rule of the geometric mean' when combining substrate and solvent isotope effects can further refine the understanding of the transition state, indicating whether multiple bond changes are concerted. d-nb.infonih.gov

Table 1: Representative Kinetic Isotope Effects in Alanine-Utilizing Enzymes

EnzymeSubstrateKinetic ParameterObserved KIE (kH/kD)Mechanistic ImplicationReference
Tryptophan 2-Monooxygenase (TMO)L-Alaninekcat/Km6.0 ± 0.5C-H bond cleavage is rate-limiting; supports hydride transfer mechanism. nih.gov
D-Amino Acid Oxidase (DAAO)D-AlanineReduction Rate9.1 ± 1.5 (at low pH)Supports a concerted hydride transfer mechanism. d-nb.info
Alanine Racemase (AR)L- & D-Alaninekcat/Km~3.0 (with deuterated enzyme)Indicates coupling between enzyme vibrational motions and hydrogen transfer. nih.gov

Deuterium-labeled compounds are invaluable tracers for mapping metabolic pathways and quantifying fluxes through biochemical networks. ckisotopes.com When a cell or organism is supplied with a deuterated substrate like L-alanine-2-d1, the deuterium label is incorporated into downstream metabolites. By using techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can track the fate of the deuterium atom, revealing the metabolic pathways in which alanine participates. ckisotopes.com

For example, the alanine transaminase enzyme can convert L-alanine into pyruvate (B1213749). If L-alanine-2-d1 is used, the deuterium label is transferred to pyruvate. This deuterated pyruvate can then enter various central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. Recent advances in deuterium metabolic imaging (DMI), a magnetic resonance-based technique, allow for the non-invasive, real-time tracking of deuterated substrate flux in vivo. nih.gov Although many DMI studies use simpler molecules like deuterated glucose or acetate, the principle is directly applicable to amino acids. nih.gov Tracking the appearance of deuterium in TCA cycle intermediates like glutamate (B1630785) and glutamine after administration of L-alanine-2-d1 can provide quantitative data on anaplerotic flux and the activity of the TCA cycle in different physiological or disease states. nih.gov

Table 2: Conceptual Deuterium Tracing from L-Alanine-2-d1

Input SubstrateKey EnzymeIntermediate ProductDownstream Metabolite PoolResearch Application
L-Alanine-2-d1Alanine TransaminasePyruvate-d1TCA Cycle Intermediates (e.g., Glutamate-d1)Quantifying anaplerosis and TCA cycle flux.
L-Alanine-2-d1Alanine RacemaseD-Alanine-2-d1Bacterial PeptidoglycanStudying bacterial cell wall synthesis.

Applications in Biomolecular Nuclear Magnetic Resonance (NMR) Spectroscopy and Proteomics

The study of large proteins and protein complexes by solution NMR spectroscopy is often hindered by spectral crowding and rapid signal decay. ualberta.ca Isotopic labeling, particularly deuteration, is a key strategy to overcome these limitations. isotope.comisotope.com

Incorporating deuterated amino acids into a protein dramatically simplifies its proton NMR (¹H-NMR) spectrum. The substitution of protons with deuterons removes most ¹H-¹H dipolar couplings and scalar couplings, which are major sources of line broadening in large proteins. eurisotop.comsigmaaldrich.com This leads to significantly sharper resonance lines and improved spectral resolution, making it possible to study proteins that would otherwise be too large for detailed NMR analysis. ckisotopes.comutoronto.ca

While uniform deuteration simplifies spectra, it also removes most of the protons needed to derive structural information. A powerful and widely used strategy is to express proteins in a deuterated medium and provide specific, protonated precursors to selectively re-introduce protons at desired locations. eurisotop.com Alternatively, using a mix of deuterated and protonated amino acids during protein synthesis, or incorporating specific labeled amino acids like L-alanine-2-d1, allows for the creation of specific probes within the protein structure. The isolated ¹H signal from the Cα-H of an alanine residue in an otherwise deuterated protein can be easily identified and used as a starting point for resonance assignment or to obtain specific structural restraints. ckisotopes.com

Table 3: Comparison of NMR Spectra for Protonated vs. Deuterated Proteins

Spectral FeatureFully Protonated ProteinUniformly Deuterated ProteinBenefit of Deuteration
LinewidthBroadNarrowHigher spectral resolution.
Signal OverlapSevere (especially for large proteins)MinimalFacilitates signal assignment.
Relaxation RateFastSlowEnables study of higher molecular weight systems.
Structural InformationAbundant (NOEs)Limited (unless selectively protonated)Cleaner data from specific probes.

Proteins are not static entities; their functions are intimately linked to their internal motions, which span a wide range of timescales. Deuterium-based spin relaxation methods are particularly powerful for characterizing side-chain dynamics on the microsecond to millisecond (µs-ms) timescale, which are often associated with key biological events like enzyme catalysis and molecular recognition. utoronto.ca By preparing proteins with specific deuterated residues like L-alanine-2-d1, researchers can measure the relaxation properties of the deuteron itself or the remaining protons to probe these important motions.

Relaxation dispersion NMR spectroscopy, applied to deuterated proteins, can provide detailed information about the kinetics and thermodynamics of conformational exchange processes. utoronto.ca This has been instrumental in studying protein folding pathways, where transient, partially folded states can be detected and characterized. utoronto.canih.gov By observing the relaxation behavior of specific deuterated sites, scientists can map out the folding landscape of a protein residue by residue.

Research on Protein Structure and Stability via Isotopic Substitution

Isotopic substitution provides a subtle, non-perturbative probe for investigating protein structure and stability. Unlike mutations, which can alter the chemical properties of a protein, isotopic substitution is sterically and electronically benign. However, it can be detected by sensitive spectroscopic methods.

Infrared (IR) spectroscopy, for instance, can be used to monitor the stability of specific residues within a protein. The vibrational frequency of a carbon-deuterium (C-D) bond is significantly different from that of a carbon-hydrogen (C-H) bond, appearing in a region of the IR spectrum that is free from interference from other protein signals. researchgate.net By incorporating L-alanine-2-d1 into a protein, the Cα-D bond of that specific alanine residue becomes a unique spectroscopic reporter.

In a landmark study, this approach was used to follow the unfolding of cytochrome c. researchgate.net By semisynthesizing the protein with a specifically deuterated methionine residue, researchers could monitor the local environment around that residue as the protein was exposed to a chemical denaturant. The results revealed that a local conformational change at this specific site preceded the global unfolding of the protein, providing a high-resolution view of the unfolding pathway that would be difficult to obtain with conventional methods that only measure global properties. researchgate.net This technique, when applied with residues like L-alanine-2-d1, offers a powerful way to map the stability of different regions of a protein and identify key residues involved in initiating folding or unfolding events.

Studies on Amino Acid Transaminases and Racemases Mechanisms

The use of isotopically labeled molecules is a cornerstone of mechanistic enzymology, providing insights into reaction pathways, transition states, and the roles of active site residues that are otherwise unobtainable. L-Alanine, N-t-BOC (2-D1), a derivative of L-alanine with a deuterium atom at the α-carbon (C-2), is a powerful tool for such investigations. After deprotection of the N-t-BOC group, the resulting L-alanine-(2-D1) can be used as a substrate to probe the mechanisms of enzymes that act upon it, most notably amino acid transaminases and racemases. The deuterium label allows researchers to track the fate of the α-hydrogen during catalysis and to measure kinetic isotope effects (KIEs), which reveal whether the C-H bond cleavage is a rate-limiting step in the reaction.

Investigating Alanine Transaminase (ALT) Mechanism

Alanine transaminase (ALT), also known as alanine aminotransferase, is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that plays a crucial role in amino acid metabolism. agriculturejournals.cz It catalyzes the reversible transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate and L-glutamate. agriculturejournals.cz The generally accepted mechanism involves the formation of a Schiff base between the amino acid and the PLP cofactor, followed by the abstraction of the α-proton to form a quinonoid intermediate. youtube.com

The use of deuterium-labeled substrates has been instrumental in refining this mechanism. Studies using deuterated pyruvate in buffered H₂O have provided detailed information on the catalytic action of ALT on a rapid timescale. nih.gov When hyperpolarized ¹³CD₃-pyruvate is injected into a solution containing ALT, the enzyme catalyzes H-D exchange, introducing protons into the methyl group of the resulting alanine. nih.gov On average, ALT was found to introduce 0.8 new protons into the alanine methyl group, a finding that points to the existence of an off-pathway enamine intermediate. nih.gov

Furthermore, isotope exchange studies are critical for understanding the stereochemistry and kinetics of the proton transfer steps. It has been shown that transaminases can catalyze the exchange of β-hydrogens of amino acids with deuterium from the solvent (D₂O). caltech.edu The rates of these isotope exchange reactions are sensitive to pH. caltech.edu In some contexts, such as producing specifically labeled amino acids for NMR studies in mammalian cells, the activity of alanine transaminase is actually inhibited by compounds like L-cycloserine. biorxiv.org This is done to prevent the scrambling or dilution of the isotopic label from the labeled alanine to the large unlabeled pyruvate pool within the cell. biorxiv.org

Parameter StudiedIsotopic ProbeEnzyme SystemKey FindingReference(s)
H-D Exchange13CD3-PyruvateAlanine Transaminase (ALT)ALT introduced an average of 0.8 new protons into the alanine methyl group, indicating an off-pathway enamine intermediate. nih.gov
Isotope Dilution13C-AlaAlanine Transaminase in mammalian cellsThe enzyme must be inhibited (e.g., by L-cycloserine) to prevent loss of isotopic label from alanine to the unlabeled pyruvate pool. biorxiv.org
β-Hydrogen ExchangeDeuterium Oxide (D₂O)TransaminasesTransaminases were found to catalyze the exchange of β-hydrogens in amino acids with the solvent. caltech.edu

Elucidating Alanine Racemase Mechanism

Alanine racemase is another PLP-dependent enzyme, primarily found in bacteria, where it plays a vital role in cell wall biosynthesis by catalyzing the interconversion of L-alanine and D-alanine. kyoto-u.ac.jpresearchgate.net Its absence in eukaryotes makes it an attractive target for antibacterial drugs. researchgate.net The mechanism involves the formation of an external Schiff base with PLP, followed by the abstraction of the α-proton by a catalytic base to form a planar, resonance-stabilized carbanionic intermediate. kyoto-u.ac.jpebi.ac.uk Reprotonation of this intermediate on the opposite face yields the product enantiomer. ebi.ac.uk

Deuterium labeling at the α-carbon of alanine has been fundamental to establishing this "two-base" mechanism. Studies on alanine racemase from Bacillus stearothermophilus using L-[2-²H]-alanine (L-alanine-d₁) revealed that two different active site residues act as the catalytic bases for the two enantiomers. kyoto-u.ac.jp It is proposed that Lys39 acts as the base specific for D-alanine, while Tyr265' is the base specific for L-alanine. kyoto-u.ac.jpebi.ac.uk

Kinetic isotope effect (KIE) studies provide further evidence for this mechanism. The rate-limiting step is the abstraction of the α-proton, and comparing the reaction rates of deuterated and non-deuterated alanine gives a measure of the KIE. acs.org For the L- to D-alanine conversion, the primary KIE (H/D k) was determined to be 1.9, while the KIE for the D- to L-alanine conversion was 1.3. acs.org These values are consistent with a stepwise reaction involving a carbanionic intermediate. acs.orgrsc.orgrsc.org

Experiments conducted in deuterium oxide (D₂O) with unlabeled alanine showed that the α-hydrogen was abstracted 1.2–2.3 times faster from D-alanine than from L-alanine. tandfonline.com When L-alanine was the substrate, it produced a mixture of labeled D- and L-alanine in a 3:1 ratio, suggesting that the catalytic base for L-alanine is located deeper within the active site. tandfonline.com This detailed mechanistic understanding, heavily reliant on isotope tracing studies, is crucial for the design of specific enzyme inhibitors.

Enzyme/MutantSubstrate/ConditionMeasured EffectFinding/InterpretationReference(s)
Alanine Racemase (wild-type)L-Alanine vs D-AlaninePrimary Kinetic Isotope Effect (KIE)KIE of 1.9 for L-to-D conversion; 1.3 for D-to-L, supporting α-proton abstraction as the rate-limiting step. acs.org
Alanine Racemase from B. stearothermophilusUnlabeled Alanine in D₂ORate of α-hydrogen abstractionα-hydrogen abstracted 1.2–2.3 times faster from D-alanine than from L-alanine. tandfonline.com
Alanine Racemase K39A mutantL-[2-²H]-AlanineRacemization activityConfirmed that Lys39 abstracts the α-hydrogen from D-alanine, while another residue (Tyr265') acts on L-alanine. kyoto-u.ac.jp
Alanine RacemaseGeneralIsotope ExchangeCatalyzes Cα–H exchange, consistent with the formation of a stable carbanionic intermediate. rsc.org

Analytical and Spectroscopic Characterization Methods for L Alanine, N T Boc 2 D1 in Research Contexts

Mass Spectrometry (MS) Techniques for Isotopic Purity and Quantification

Mass spectrometry is a cornerstone for the analysis of stable isotope-labeled compounds, providing sensitive and specific detection. The mass difference introduced by the deuterium (B1214612) atom in L-ALANINE, N-T-BOC (2-D1) allows it to be distinguished from its unlabeled counterpart, which is essential for its use in quantitative and tracing studies.

Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the analysis of amino acids. chumontreal.qc.cawvu.edu The choice between them often depends on the sample matrix and the specific analytical goals.

LC-MS/MS combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of tandem mass spectrometry. chumontreal.qc.ca This approach is advantageous for analyzing complex biological samples, as it can simultaneously quantify a large number of amino acids. chumontreal.qc.ca For L-ALANINE, N-T-BOC (2-D1), LC-MS/MS can be used to track its incorporation into larger molecules or to quantify its presence in various biological fluids. The use of multiple reaction monitoring (MRM) enhances specificity and sensitivity, allowing for precise quantification even at low concentrations. researchgate.net

GC-MS is another robust technique for amino acid analysis, typically requiring a derivatization step to increase the volatility and thermal stability of the analytes. wvu.eduthermofisher.com Common derivatization reagents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or propyl chloroformate. thermofisher.comd-nb.info Following derivatization, GC provides excellent chromatographic resolution, and the mass spectrometer allows for the identification and quantification of the deuterated compound based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. wvu.edunih.gov

Table 1: Comparison of LC-MS/MS and GC-MS for L-ALANINE, N-T-BOC (2-D1) Analysis

FeatureLC-MS/MSGC-MS
Sample Volatility No requirement for high volatilityRequires derivatization to increase volatility thermofisher.com
Derivatization Often not required, but can be used chumontreal.qc.caGenerally mandatory for amino acids wvu.edu
Separation Principle Based on partitioning between liquid mobile and solid stationary phasesBased on partitioning between gaseous mobile and liquid/solid stationary phases
Sample Complexity Highly suitable for complex biological matrices like plasma chumontreal.qc.caCan be hindered by complex matrix effects wvu.edu
Throughput High throughput is achievable with modern UPLC systems researchgate.netCan have longer run times depending on the temperature program wvu.edu
Sensitivity Generally offers high sensitivity (picomole levels)High sensitivity is also achievable wvu.edu

One of the most critical applications of L-ALANINE, N-T-BOC (2-D1) and other stable isotope-labeled compounds is their use as internal standards in quantitative mass spectrometry. nih.govsigmaaldrich.com An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, but is distinguishable by mass. wvu.edu Deuterated standards like L-ALANINE, N-T-BOC (2-D1) fulfill these criteria perfectly.

By adding a known amount of the deuterated standard to a sample, it is possible to correct for variations in sample preparation, injection volume, and matrix effects that can cause ion suppression. sigmaaldrich.com The ratio of the signal from the endogenous (unlabeled) alanine (B10760859) to the deuterated internal standard is used to calculate the precise concentration of the analyte. This method significantly improves the accuracy, precision, and reproducibility of quantification. wvu.edu Stable isotope-labeled amino acids are considered the gold standard for reliable quantification in metabolic research and clinical diagnostics. wvu.edusigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the site and extent of isotopic labeling. chumontreal.qc.cackisotopes.com For L-ALANINE, N-T-BOC (2-D1), NMR provides unambiguous evidence of deuterium incorporation at the C2 position.

¹H NMR (Proton NMR) is used to determine the level of deuterium incorporation by quantifying the reduction in the signal intensity of the proton at the labeled position. nih.gov In a fully deuterated sample at the C2 position, the corresponding proton signal would be absent from the ¹H NMR spectrum. The percentage of deuterium incorporation can be calculated by comparing the integration of the residual C2-H signal to that of other non-labeled protons in the molecule, such as the methyl protons.

²H NMR (Deuterium NMR) directly detects the deuterium nucleus, providing a clean spectrum without signals from protons. sigmaaldrich.com This technique is particularly valuable for highly enriched compounds where the residual proton signals in ¹H NMR are too weak for accurate quantification. sigmaaldrich.com The ²H NMR spectrum of L-ALANINE, N-T-BOC (2-D1) would show a characteristic signal at the chemical shift corresponding to the C2 position, confirming the location of the label. The integration of this signal can be used to quantify the isotopic enrichment. sigmaaldrich.com

Table 2: NMR Techniques for Deuterium Incorporation Analysis

TechniquePrincipleInformation ObtainedAdvantages
¹H NMR Detects proton nuclei. Deuterium incorporation leads to a decrease in the corresponding proton signal. nih.govSite of labeling and percentage of deuterium incorporation.Widely available; straightforward interpretation for partial labeling.
²H NMR Directly detects deuterium nuclei. sigmaaldrich.comUnambiguous confirmation of labeling site; quantification of high enrichment levels.Clean spectrum with no proton signals; highly quantitative for enrichment determination. sigmaaldrich.com

Chiral Analysis Techniques for Enantiomeric Purity Assessment (e.g., Marfey's Reagent applications)

Ensuring the enantiomeric purity of L-ALANINE, N-T-BOC (2-D1) is crucial, especially when it is used as a building block in stereospecific synthesis, such as solid-phase peptide synthesis. peptide.com Even small amounts of the D-enantiomer can lead to undesired side products.

A widely used method for determining the chiral purity of amino acids is derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). peptide.comfishersci.comnih.gov Marfey's reagent is itself chiral and reacts with the primary amine of both L- and D-alanine to form diastereomers. peptide.com The resulting L-L and L-D diastereomers have different physical properties and can be readily separated and quantified using standard reverse-phase HPLC with UV detection at 340 nm. peptide.comfishersci.com The ratio of the peak areas allows for the precise determination of the enantiomeric excess.

Alternatively, chiral HPLC using chiral stationary phases (CSPs) can directly separate the enantiomers of N-Boc protected amino acids without derivatization. sigmaaldrich.comsigmaaldrich.com Macrocyclic glycopeptide-based CSPs, for example, have shown effectiveness in resolving a wide variety of N-blocked amino acids. sigmaaldrich.commst.edu

X-ray Crystallography for Structural Determination of L-ALANINE, N-T-BOC (2-D1) Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline compound. While obtaining a suitable crystal of L-ALANINE, N-T-BOC (2-D1) itself might be challenging, the technique is frequently applied to its derivatives to understand their conformation and intermolecular interactions in the solid state.

For instance, the crystal structure of N-(Boc-L-alanine)allylamine, a derivative of N-Boc-L-alanine, has been determined. researchgate.net Such studies provide precise data on bond lengths, bond angles, and torsion angles. This information reveals how the molecule packs in a crystal lattice and details the hydrogen bonding networks that stabilize the structure. researchgate.net This structural insight is invaluable for understanding the conformational preferences of the N-Boc-protected alanine residue, which can influence the structure of peptides into which it is incorporated.

Table 3: Crystallographic Data for an N-Boc-L-alanine Derivative (N-(Boc-L-alanine)allylamine) researchgate.net

ParameterValue
Chemical Formula C₁₁H₂₀N₂O₃
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 9.9639 Å, b = 14.939 Å, c = 17.998 Å
Molecules per Unit Cell (Z) 8
Key Structural Feature Molecules are connected by intermolecular N—H⋯O hydrogen bonds into a one-dimensional chain.

Spectroscopic Properties of L-ALANINE, N-T-BOC (2-D1) Derivatives in Ligand Design Studies

The spectroscopic properties of L-ALANINE, N-T-BOC (2-D1) and its derivatives are fundamental to their application in areas like ligand design and biomolecular NMR. isotope.comisotope.com Understanding how the electronic environment of atomic nuclei changes in response to factors like solvent polarity or binding events is key to designing molecules with specific interaction capabilities.

¹³C NMR spectroscopy studies on N-Boc-L-alanine and its derivatives have shown that the chemical shifts of the carbonyl carbons are sensitive to solvent polarity. mdpi.com For example, the carbonyl carbons in both the carboxylic acid and the N-Boc group exhibit downfield shifts as solvent polarity increases. mdpi.com This sensitivity arises from intermolecular interactions, such as hydrogen bonding, between the carbonyl groups and solvent molecules.

This information is relevant to ligand design because it provides insight into the molecule's electronic and steric properties and its potential for non-covalent interactions (e.g., hydrogen bonding), which govern molecular recognition and binding to biological targets like proteins or enzymes. By studying these spectroscopic shifts, researchers can better predict and modulate the binding behavior of ligands containing the N-Boc-L-alanine moiety.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes for Site-Specific Deuteration Beyond the Alpha-Carbon

The synthesis of amino acids deuterated exclusively at the alpha-carbon (α-carbon) is well-established. However, significant research interest has shifted towards developing methods for site-selective deuteration at other positions, such as the beta-carbon (Cβ), as this provides more sophisticated tools for research. nih.govnih.gov Control over the exact location of deuterium (B1214612) modification is crucial for applications in protein NMR to simplify complex spectra and for mechanistic studies of enzymes. nih.govresearchgate.net

Traditional methods for producing selectively deuterated α-amino acids often involve complex, multi-step de novo syntheses starting from deuterated building blocks. nih.govnih.gov These approaches can be inefficient and lack general applicability, requiring unique synthetic plans for each target amino acid. researchgate.net

More recent and promising strategies focus on direct and selective hydrogen-deuterium (H/D) exchange on the free amino acid. Chemoenzymatic and biocatalytic approaches are particularly powerful in this regard, as the three-dimensional structure of an enzyme's active site can offer unparalleled control over reaction site- and stereo-selectivity. nih.govresearchgate.net For instance, researchers have explored dual-protein catalysis systems. One study demonstrated that an aminotransferase (DsaD) paired with a partner protein (DsaE) could catalyze H/D exchange at both the Cα and Cβ positions of various amino acids. nih.gov Intriguingly, reactions without the partner protein resulted exclusively in Cα-deuteration, highlighting a controllable switch for site-selectivity. nih.gov

Challenges remain, especially for the selective deuteration of the Cβ-position, which has historically been accomplished through multi-step synthesis or radical deuteration under harsh conditions. researchgate.net The development of novel enzymatic and chemoenzymatic processes that operate directly on free amino acids under mild conditions represents a significant leap forward, streamlining the synthesis of these valuable compounds. nih.govresearchgate.net

Table 1: Comparison of Synthetic Approaches for Site-Specific Deuteration

ApproachDescriptionAdvantagesChallenges
De Novo Synthesis Multi-step chemical synthesis from deuterated precursors. nih.govHigh isotopic purity.Lacks generality; requires unique routes for each amino acid. researchgate.net
Catalytic H/D Exchange Direct exchange using metal catalysts (e.g., Pd/C, Pt/C) in D₂O. researchgate.netOperationally simpler than de novo synthesis.Often limited to specific amino acids like Phe or Tyr; can lack site-selectivity. researchgate.net
Biocatalytic/Enzymatic H/D Exchange Use of enzymes to catalyze direct H/D exchange on free amino acids. nih.govnih.govHigh site- and stereo-selectivity; mild reaction conditions. nih.govresearchgate.netEnzyme substrate specificity can be limiting; requires enzyme discovery and engineering. nih.gov

Advanced Applications in Deuterated Pharmaceutical Research (Beyond Clinical Data)

The substitution of hydrogen with deuterium at strategic molecular positions, a process known as deuteration, is a powerful tool in pharmaceutical research for improving a drug's metabolic profile. nih.gov This "deuterium switch" can enhance pharmacokinetic (PK) properties, potentially leading to lower or less frequent dosing. nih.govnih.gov The stronger C-D bond can slow down metabolic processes, particularly Phase 1 oxidation reactions, that involve the cleavage of that bond. nih.gov This is known as the kinetic isotope effect (KIE).

Deuterated amino acids and peptides are instrumental in preclinical research for several reasons:

Metabolic Profiling: By selectively deuterating a drug candidate at metabolically vulnerable sites, researchers can slow its breakdown. nih.gov This not only can increase the drug's half-life but also may reduce the formation of potentially toxic metabolites. nih.govgabarx.com This allows for a more favorable safety and tolerability profile.

Improved Bioavailability: Deuteration can decrease presystemic metabolism (the breakdown of drugs before they reach systemic circulation), leading to higher bioavailability of the active compound. gabarx.com

Mechanistic Studies: Deuterated compounds are widely used as probes to investigate the mechanisms of drug metabolism and enzyme-catalyzed reactions. nih.govwikipedia.org The predictable impact of deuteration on reaction rates helps to identify rate-limiting steps in metabolic pathways.

While the first fully deuterated drug, deutetrabenazine, was approved by the FDA in 2017, the application of this strategy has expanded beyond improving existing drugs to become a core part of the discovery process for novel chemical entities. nih.gov For example, deucravacitinib, approved in 2022, is a de novo deuterated drug, indicating a shift in strategy where deuteration is incorporated from the early stages of drug design to overcome pharmacokinetic hurdles. nih.gov Deuterated peptides are also being developed to enhance stability and prolong their therapeutic effect. lifetein.com

Table 2: Potential Pharmacokinetic Advantages of Deuteration in Drug Research

AdvantageMechanismResearch Application
Increased Half-Life Reduced rate of metabolic clearance due to the kinetic isotope effect. nih.govAllows for investigation of less frequent dosing regimens in preclinical models. nih.gov
Higher Bioavailability Decreased pre-systemic (first-pass) metabolism. gabarx.comEnhances systemic exposure of the parent drug for efficacy studies.
Reduced Toxic Metabolites "Metabolic shunting" away from pathways that produce harmful byproducts. gabarx.comImproves the safety profile of a drug candidate in early-stage toxicological assessments.
Lower Patient-to-Patient Variability More stable and predictable metabolism. Leads to more consistent drug exposure in animal studies, improving data quality.

Integration with Multi-Omics Approaches in Systems Biology Research

Deuterated amino acids like L-ALANINE, N-T-BOC (2-D1) are central to advanced quantitative proteomics, particularly through the technique known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). nih.govsigmaaldrich.com SILAC is a powerful metabolic labeling strategy that enables the precise relative quantification of thousands of proteins across different cell populations. taylorandfrancis.com This approach is a cornerstone of systems biology, which seeks to understand complex biological processes by integrating multiple layers of "omics" data (e.g., genomics, transcriptomics, proteomics, metabolomics). nih.govmdpi.com

In a typical SILAC experiment, two cell populations are cultured in media that are identical except for one essential amino acid. johnshopkins.edu One medium contains the natural, "light" amino acid (e.g., L-Alanine), while the other contains a stable isotope-labeled "heavy" version (e.g., ¹³C and/or ¹⁵N labeled L-Alanine). sigmaaldrich.com Deuterated amino acids can also be used, although they are employed less frequently in LC-MS-based proteomics as they can sometimes separate from their non-deuterated counterparts during liquid chromatography, which can complicate quantification. sigmaaldrich.com

After several cell divisions, the heavy amino acid is fully incorporated into the entire proteome of the second cell population. nih.govjohnshopkins.edu The two cell populations can then be subjected to different treatments (e.g., one is treated with a drug, the other is a control), combined into a single sample, and analyzed by mass spectrometry. sigmaaldrich.com Because the heavy and light proteins are chemically identical, they behave the same during sample processing, minimizing experimental variation. sigmaaldrich.com The mass spectrometer can distinguish between peptides containing the light and heavy amino acids based on their mass difference, and the ratio of their signal intensities provides a highly accurate measure of the change in protein abundance. taylorandfrancis.com

The quantitative protein data generated from SILAC experiments can be integrated with other omics datasets to build comprehensive models of cellular function, disease mechanisms, and drug response. nih.govelifesciences.org For example, correlating changes in protein abundance with changes in gene expression (transcriptomics) and metabolite levels (metabolomics) can reveal how cellular networks are rewired in response to stimuli. nih.gov

Table 3: Workflow of a Typical SILAC Experiment

StepDescriptionPurpose
1. Metabolic Labeling Two cell populations are grown in media containing either "light" (natural) or "heavy" (isotope-labeled) essential amino acids. johnshopkins.eduTo create two distinct, mass-differentiable proteomes.
2. Experimental Treatment The cell populations are subjected to different conditions (e.g., drug vs. placebo, diseased vs. healthy). sigmaaldrich.comTo induce differential protein expression.
3. Cell Combination & Lysis The two cell populations are mixed together in a 1:1 ratio, and proteins are extracted. sigmaaldrich.comTo create a single sample, minimizing downstream processing variability.
4. Protein Digestion Proteins are enzymatically digested into smaller peptides (typically with trypsin). taylorandfrancis.comTo prepare the sample for mass spectrometry analysis.
5. LC-MS/MS Analysis The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry.To separate, identify, and quantify the light and heavy peptide pairs.
6. Data Analysis The ratios of heavy to light peptide signals are calculated to determine the relative abundance of each protein. taylorandfrancis.comTo identify proteins that are up- or down-regulated in response to the treatment.

Addressing Stereochemical Challenges in Complex Deuterated Peptide Synthesis

The synthesis of peptides containing deuterated amino acids presents unique stereochemical challenges. Peptides and proteins are chiral molecules, and their biological function is critically dependent on their precise three-dimensional structure, which is dictated by the stereochemistry (L- or D-configuration) of their constituent amino acids. nih.gov Maintaining stereochemical integrity during the synthesis of deuterated peptides is paramount, as even small amounts of epimerization (the conversion of one stereoisomer into another, e.g., an L-amino acid to a D-amino acid) can lead to peptides with altered structures and diminished or different biological activities. nih.govbiojiva.com

The chemical reactions involved in peptide synthesis, particularly the activation and coupling steps, can create conditions that facilitate the loss of stereochemical purity at the α-carbon. This is a significant concern when incorporating modified amino acids, including deuterated ones.

Key strategies and considerations to address these challenges include:

Mild Reaction Conditions: Employing coupling reagents and reaction conditions known to suppress epimerization is crucial. Precise control over temperature, pH, and solvent is required. lifetein.com

Advanced Synthetic Methodologies: Researchers have developed specialized techniques to produce stereospecifically deuterated amino acids that can then be incorporated into peptides. acs.orgresearchgate.net For example, approaches using chiral auxiliaries or templates can guide the deuteration process to yield products with high enantiomeric purity. researchgate.net

Rigorous Analytical Characterization: After synthesis, it is essential to verify the stereochemical purity of the final deuterated peptide. High-performance liquid chromatography (HPLC) with chiral columns can separate diastereomeric peptides (peptides that differ in the configuration of one or more amino acids). nih.gov Additionally, advanced mass spectrometry and NMR spectroscopy techniques are used to confirm both the sequence and the stereochemical configuration of the final product. nih.gov

The synthesis of complex peptides, such as those with multiple deuterated residues or other modifications, amplifies these challenges. Careful planning of the synthetic route and robust analytical quality control are indispensable for producing high-quality, stereochemically pure deuterated peptides for research and therapeutic applications. lifetein.comnih.gov

Future Perspectives in Biocatalysis and Enzyme Engineering for Deuterated Amino Acid Production

The future of deuterated amino acid production, including precursors for L-ALANINE, N-T-BOC (2-D1), is increasingly pointing towards biocatalysis and enzyme engineering. nih.gov Enzymes offer significant advantages over traditional chemical synthesis, including exceptional selectivity (chemo-, regio-, and stereo-selectivity) and the ability to operate under mild, environmentally friendly conditions. rsc.orgresearchgate.net

Emerging research is focused on several key areas:

Enzyme Discovery: Scientists are mining genomic and metagenomic databases to discover novel enzymes with new or useful catalytic activities for amino acid synthesis and modification. nih.gov This includes identifying enzymes from organisms that thrive in extreme environments, as they are often more robust and stable for industrial applications.

Protein Engineering and Directed Evolution: Once a promising enzyme is identified, its properties can be tailored for a specific purpose using protein engineering. mdpi.comwisc.edu Techniques like rational design (making specific changes to the enzyme's active site based on its structure) and directed evolution (mimicking natural evolution in the lab to generate improved enzyme variants) are used to enhance catalytic efficiency, alter substrate specificity, and increase stability. nih.govacs.org This allows for the creation of biocatalysts that can produce a wide range of non-canonical (unnatural) amino acids, including those with specific deuteration patterns. mdpi.com

Development of "New-to-Nature" Reactions: A particularly exciting frontier is the engineering of enzymes to catalyze reactions that are not known to occur in nature. nih.gov This expands the biocatalytic toolbox beyond what natural evolution has provided, opening up possibilities for entirely new synthetic routes to complex molecules.

Multi-Enzyme Cascades: Researchers are designing one-pot synthetic pathways that use multiple enzymes in a cascade to convert simple, inexpensive starting materials into high-value products like deuterated amino acids. researchgate.net These biocatalytic cascades can be more efficient and generate less waste than traditional multi-step chemical syntheses.

The ultimate goal is to develop robust, scalable, and cost-effective biocatalytic platforms for the on-demand production of selectively deuterated amino acids. rsc.org Such advancements will provide researchers with a greater diversity of molecular tools to probe biological systems and will facilitate the development of next-generation deuterated pharmaceuticals. nih.govresearchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing L-Alanine, N-t-BOC (2-D1), and how can purity be ensured?

L-Alanine, N-t-BOC (2-D1) is synthesized via tert-butoxycarbonyl (BOC) protection of deuterated L-alanine. Key steps include:

  • Lithiation and coupling : Use of N-t-BOC-protected bromopyrrole intermediates with deuterated reagents to introduce the 2-D1 label .
  • Purification : Chromatographic techniques (e.g., HPLC) and recrystallization to isolate the deuterated product. Validate purity via NMR (deuterium incorporation) and mass spectrometry (isotopic pattern analysis) .
  • Stability considerations : Avoid acidic conditions during synthesis to prevent premature deprotection of the BOC group .

Q. How is the isotopic integrity of the 2-D1 label verified in this compound?

Methodological validation involves:

  • NMR spectroscopy : 2H^2H-NMR confirms deuterium incorporation at the C2 position, with absence of proton signals at ~3.8 ppm (C2-H) .
  • Mass spectrometry : High-resolution MS detects the isotopic shift (M+1 peak) and quantifies deuterium enrichment (≥98% atom% D) .

Q. What analytical techniques are critical for characterizing L-Alanine, N-t-BOC (2-D1) in solution?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) separates the compound from impurities .
  • Vibrational spectroscopy : FTIR identifies BOC-group vibrations (C=O stretch at ~1680 cm1^{-1}) and deuteration-induced shifts in C-H/D modes .
  • X-ray crystallography : MicroED resolves crystal structures to confirm stereochemistry and deuterium placement .

Advanced Research Questions

Q. How does deuteration at the C2 position influence metabolic tracing in isotope-labeled studies?

The 2-D1 label minimizes metabolic scrambling compared to 13C^{13}C- or 15N^{15}N-labels:

  • Isotopic tracing : LC-MS/MS tracks deuterium retention in downstream metabolites (e.g., pyruvate, glucose) with minimal loss during enzymatic reactions .
  • Kinetic isotope effects (KIE) : Deuterium at C2 alters reaction rates in dehydrogenases (e.g., alanine dehydrogenase), enabling mechanistic studies of enzyme-substrate interactions .

Q. What challenges arise during the deprotection of N-t-BOC groups in deuterated alanine derivatives?

  • Deprotection conditions : Acidic hydrolysis (e.g., HCl/dioxane) risks racemization and deuterium loss. Optimize pH (≤2) and temperature (≤25°C) to retain isotopic integrity .
  • Side reactions : Sulfur extrusion and polymerization observed in BOC-deprotected thiol derivatives highlight the need for inert atmospheres and stabilizing agents .

Q. How can computational models enhance the design of catalysts for L-Alanine, N-t-BOC (2-D1) hydrogenation?

  • DFT studies : Identify Ru(101) as the dominant active site for selective hydrogenation to alaninol, minimizing over-reduction .
  • Kinetic modeling : Size-dependent activity of Ru nanoparticles (≥1.3 nm) correlates with activation energy (~50 kJ/mol), guiding catalyst nanostructuring .

Q. What role does hydration play in the vibrational spectra of deuterated alanine derivatives?

  • Hydration dynamics : MD simulations reveal water networks stabilizing the zwitterionic form, altering VCD signals at ~1600 cm1^{-1} (COO^- asymmetric stretch) .
  • Isotopic shifts : Deuteration reduces C-H bending modes (~1450 cm1^{-1}) and enhances D-O coupling in Raman spectra, critical for solvation studies .

Methodological Resources

  • Synthesis protocols : Refer to Groenendaal et al. (1997) for BOC protection strategies .
  • Metabolic flux analysis : Use 2H^2H-NMR and LC-MS/MS workflows described in isotopic labeling studies .
  • Catalyst design : Apply kinetic insights from Ru nanoparticle studies for amino acid hydrogenation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.